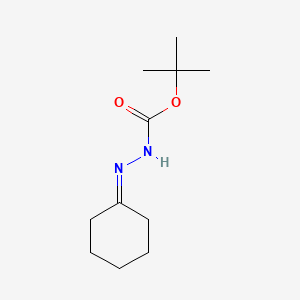

Tert-butyl 2-cyclohexylidenehydrazinecarboxylate

Descripción

Tert-butyl 2-cyclohexylidenehydrazinecarboxylate is a chemical compound with the molecular formula C11H20N2O2 and a molecular weight of 212.29 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Propiedades

IUPAC Name |

tert-butyl N-(cyclohexylideneamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-12-9-7-5-4-6-8-9/h4-8H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBSQBVWEZOIWGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NN=C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401103 | |

| Record name | tert-Butyl 2-cyclohexylidenehydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60295-11-6 | |

| Record name | tert-Butyl 2-cyclohexylidenehydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hydrazinecarboxylate Formation Using Boc Protection

One common approach to prepare tert-butyl hydrazinecarboxylates involves the reaction of hydrazine derivatives with di-tert-butyl dicarbonate (Boc2O) to introduce the tert-butyl carbamate protecting group. This method is widely used due to its mild conditions and high selectivity.

- Reagents : Hydrazine or hydrazine derivatives, di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine or N,N-diisopropylethylamine).

- Solvent : Commonly used solvents include dichloromethane, acetonitrile, or ethyl acetate.

- Conditions : Room temperature to mild heating (20–40 °C), inert atmosphere to prevent oxidation.

- Mechanism : The nucleophilic nitrogen of hydrazine attacks Boc2O, forming the tert-butyl carbamate protected hydrazine intermediate.

Representative Preparation Procedure

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Hydrazine + Boc2O + Triethylamine in DCM | Formation of tert-butyl hydrazinecarboxylate | 85–90 |

| 2 | Addition of cyclohexanone, acid catalyst | Condensation to form this compound | 75–80 |

| 3 | Purification by recrystallization or chromatography | Isolation of pure product | - |

Research Findings and Optimization

- Base choice : Using sterically hindered bases like N,N-diisopropylethylamine can improve selectivity and reduce side reactions during Boc protection.

- Solvent effects : Polar aprotic solvents such as acetonitrile can enhance reaction rates in Boc protection steps.

- Temperature control : Maintaining mild temperatures avoids decomposition of the tert-butyl carbamate protecting group.

- Reaction monitoring : TLC and HPLC are effective for monitoring conversion and purity.

- Purification : Silica gel chromatography with gradient elution (hexane/ethyl acetate) is commonly used.

Comparative Table of Preparation Methods

| Method Aspect | Boc Protection + Condensation | Alternative Direct Methods (Less Common) |

|---|---|---|

| Starting materials | Hydrazine, Boc2O, cyclohexanone | Cyclohexylidene hydrazine derivatives |

| Reaction conditions | Mild, room temperature to reflux | Often harsher or multi-step |

| Selectivity | High, controlled by base and solvent | Lower, risk of side reactions |

| Yield | 75–90% overall | Variable, often lower |

| Scalability | Good, suitable for scale-up | Limited due to complexity |

| Purification | Chromatography, recrystallization | More complex due to impurities |

Análisis De Reacciones Químicas

Types of Reactions

Tert-butyl 2-cyclohexylidenehydrazinecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include hydrazine derivatives, oxides, and substituted compounds. These products have various applications in different fields, including pharmaceuticals and materials science .

Aplicaciones Científicas De Investigación

Organic Synthesis

Tert-butyl 2-cyclohexylidenehydrazinecarboxylate serves as an intermediate in the synthesis of various organic compounds. Its structural features allow for the formation of diverse derivatives through nucleophilic substitution and other reactions. The steric bulk of the tert-butyl group can influence reaction pathways and product distributions.

Medicinal Chemistry

Research has indicated that compounds similar to this compound exhibit biological activities that may be harnessed for medicinal purposes. For instance, hydrazine derivatives have been studied for their potential as anti-tumor agents and in the treatment of various diseases due to their ability to interact with biological macromolecules .

Catalysis

The compound has been investigated for its role in catalytic processes. The presence of the hydrazine moiety can facilitate reactions such as hydrazone formation, which is crucial in the synthesis of pharmaceuticals and agrochemicals. The tert-butyl group enhances solubility and stability, making it a favorable candidate for catalysis under various conditions .

Case Study 1: Synthesis of Hydrazone Derivatives

In a study focusing on the synthesis of hydrazone derivatives using this compound, researchers demonstrated its effectiveness as a precursor. The reactions were performed under mild conditions, yielding products that showed significant biological activity against specific cancer cell lines. This highlights the potential for developing new anti-cancer therapies based on this compound .

Case Study 2: Biocatalytic Applications

Another investigation explored the use of this compound in biocatalytic processes. The compound was utilized to enhance the efficiency of enzymatic reactions, leading to improved yields of desired products in organic synthesis. The study emphasized the importance of sterically hindered substrates in biocatalysis, showcasing how this compound could optimize reaction conditions .

Mecanismo De Acción

The mechanism of action of tert-butyl 2-cyclohexylidenehydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Tert-butyl carbazate: A related compound used in similar applications.

Cyclohexanone hydrazone: Another compound with similar chemical properties and applications.

Tert-butyl hydrazinecarboxylate: A compound with similar functional groups and reactivity.

Uniqueness

Tert-butyl 2-cyclohexylidenehydrazinecarboxylate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Actividad Biológica

Tert-butyl 2-cyclohexylidenehydrazinecarboxylate (CAS No. 60295-11-6) is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a tert-butyl group and a cyclohexylidene hydrazine moiety. The molecular formula is with a molecular weight of 212.29 g/mol . This structure contributes to its reactivity and potential applications in medicinal chemistry.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which may protect cells from oxidative stress. This is particularly relevant in the context of inflammatory diseases where oxidative damage plays a critical role .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation. The anti-inflammatory properties are likely mediated through the modulation of signaling pathways involved in inflammatory responses .

- Cytotoxicity Against Cancer Cells : Some research indicates that this compound may exhibit cytotoxic effects against certain cancer cell lines, potentially making it a candidate for further investigation as an anticancer agent .

Table 1: Summary of Biological Activities

Case Study: Anti-inflammatory Activity

A notable study investigated the anti-inflammatory effects of various compounds, including this compound. The results demonstrated that this compound effectively reduced the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (TNFα) in RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS). The study highlighted that the compound's anti-inflammatory activity was enhanced when used in combination with other antioxidants, suggesting potential synergistic effects .

Case Study: Cytotoxicity Assessment

Another study focused on assessing the cytotoxic effects of this compound on various cancer cell lines. Using an MTT assay, researchers found that the compound exhibited significant cytotoxicity at certain concentrations, indicating its potential as a therapeutic agent in oncology .

Q & A

Q. How can reaction conditions be optimized for synthesizing tert-butyl 2-cyclohexylidenehydrazinecarboxylate?

Methodological Answer:

- Solvent Selection: Ethanol is commonly used due to its polarity and reflux compatibility. Alternatives like methanol or acetonitrile can be tested for solubility and reaction kinetics .

- Temperature Control: Reflux conditions (~78°C for ethanol) ensure sufficient energy for imine formation. Lower temperatures may reduce side reactions but slow kinetics.

- Stoichiometry: A 1:1 molar ratio of tert-butyl carbazate to cyclohexanone derivatives is typical. Adjusting ratios (e.g., 1.2:1) may improve yields if starting materials are volatile or prone to side reactions .

- Workup: Precipitation in hexane (as in ) minimizes impurities. Centrifugation or vacuum filtration ensures efficient isolation.

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm hydrazone bond formation (δ ~7–8 ppm for NH in DMSO-d6) and tert-butyl group integrity (δ ~1.4 ppm) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] or [M+Na]) and fragmentation patterns.

- Infrared (IR) Spectroscopy: Confirm carbonyl (C=O, ~1700 cm) and N-H stretches (~3300 cm) .

Q. How should this compound be stored to ensure stability?

Methodological Answer:

Q. What are common side products during synthesis, and how can they be minimized?

Methodological Answer:

- Side Products: Over-condensation (di-imines) or tert-butyl group cleavage.

- Mitigation:

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanism of hydrazone formation?

Methodological Answer:

- Density Functional Theory (DFT): Model transition states and intermediates to identify rate-limiting steps (e.g., nucleophilic attack of carbazate on carbonyl).

- Solvent Effects: Simulate solvent interactions (e.g., ethanol vs. DMF) using COSMO-RS models .

- Validation: Correlate computational activation energies with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in spectral data for hydrazone derivatives?

Methodological Answer:

- Multi-Technique Validation: Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) and X-ray crystallography (if crystalline) .

- Replication: Repeat synthesis under controlled conditions to isolate artifacts (e.g., solvent adducts).

- Peer Consultation: Collaborate with specialists for ambiguous signals (e.g., overlapping peaks) .

Q. How can factorial design optimize multi-variable synthesis parameters?

Methodological Answer:

Q. What methodologies assess the compound’s biological activity in cellular systems?

Methodological Answer:

Q. How to integrate this compound into a theoretical framework for drug discovery?

Methodological Answer:

Q. What advanced analytical techniques quantify trace impurities in the compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.